

Application Note: Measuring V-ATPase Inhibition by Diphyllin

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Compound of Interest

Compound Name: *Diphyllin*

Cat. No.: *B1215706*

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Introduction

Vacuolar-type H⁺-ATPases (V-ATPases) are ATP-driven proton pumps essential for acidifying intracellular organelles such as lysosomes, endosomes, and Golgi-derived vesicles.[1][2] This acidification is critical for a multitude of cellular processes, including protein degradation, receptor-mediated endocytosis, and neurotransmitter release.[1][3] Given their central role in cell physiology, V-ATPases have emerged as significant targets for drug development, particularly in cancer and bone resorption disorders.[4][5] **Diphyllin**, a natural aryl naphthalene lignan lactone, is a potent and specific inhibitor of V-ATPase.[4][6] This application note provides detailed protocols for measuring the inhibitory activity of **Diphyllin** against V-ATPase using two common methodologies: a proton pumping assay and an ATP hydrolysis assay.

Principle of V-ATPase Activity Assays

The function of V-ATPase can be quantified by measuring two distinct but coupled activities: the ATP-dependent transport of protons into vesicles and the enzymatic hydrolysis of ATP.

- **Proton Pumping Assay:** This method directly measures the establishment of a pH gradient. A pH-sensitive fluorescent dye, such as Acridine Orange (AO), is used.[7] AO is a weak base that freely enters vesicles. In an acidic environment, it becomes protonated and trapped, leading to a decrease (quenching) of its fluorescence. The rate of fluorescence quenching is proportional to the rate of proton pumping. Inhibitors like **Diphyllin** prevent this acidification, thus reducing the rate of fluorescence quenching.[7][8]

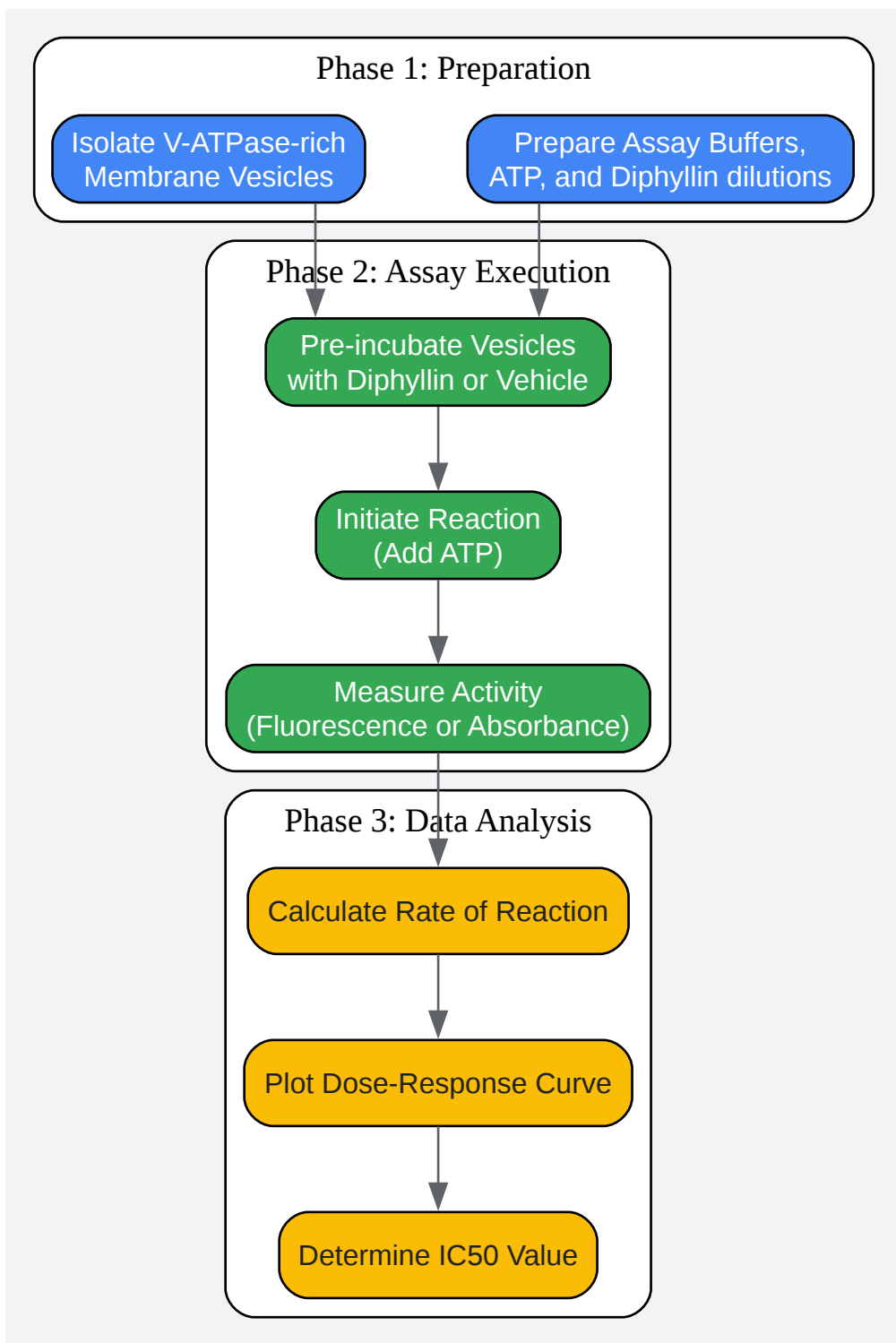
- **ATP Hydrolysis Assay:** This assay quantifies the enzymatic activity of V-ATPase by measuring the rate of ATP hydrolysis. The most common method involves colorimetrically detecting the amount of inorganic phosphate (Pi) released from ATP.[9][10] The V-ATPase-specific activity is determined by subtracting the ATP hydrolysis measured in the presence of a known potent inhibitor (like Bafilomycin A1 or Concanamycin A) from the total activity.[11] [12] **Diphyllin's** inhibitory effect is measured by its ability to reduce the amount of Pi generated.

Quantitative Data: Diphyllin Inhibitory Activity

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for **Diphyllin** across various assays.

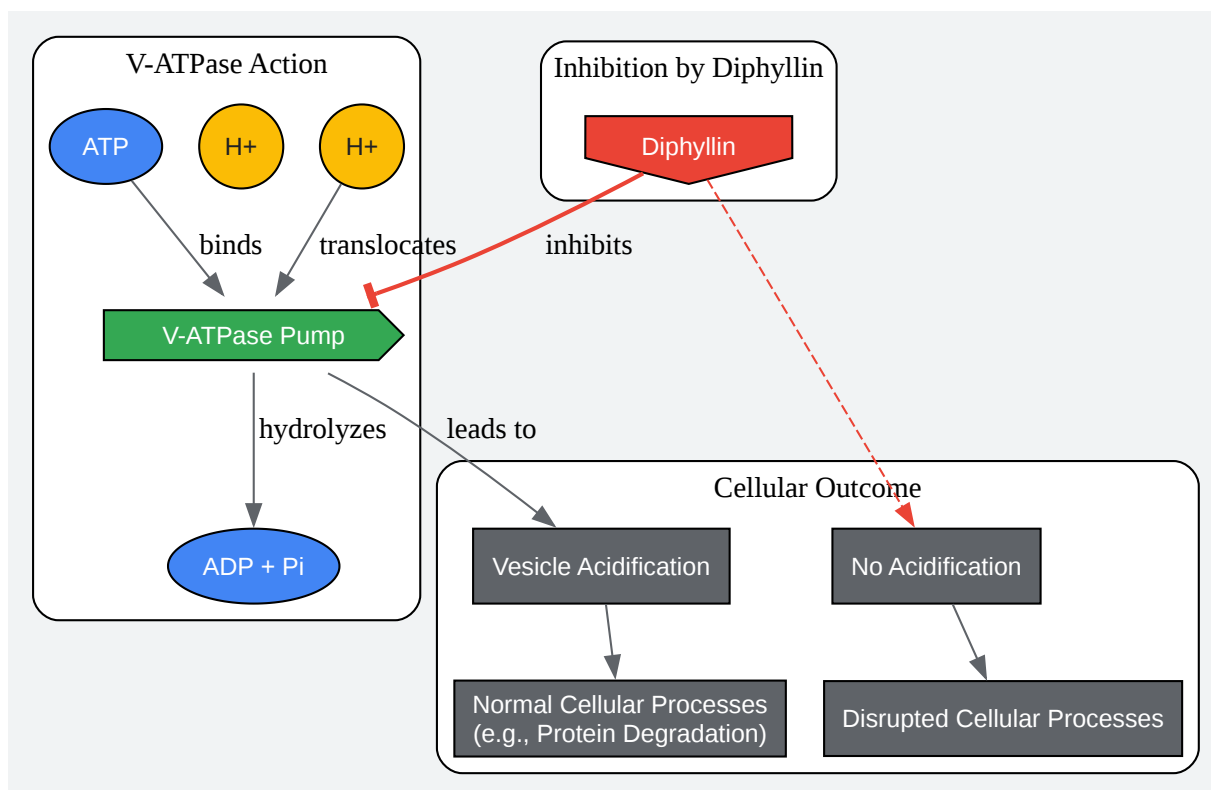
Parameter	IC ₅₀ Value	Cell/System Type	Assay Method	Reference
V-ATPase Inhibition	17 nM	Bovine Chromaffin Granules	ATP Hydrolysis Assay	[4]
Acid Influx	0.6 nM	Human Osteoclasts	Acid Influx Assay	[4]
Bone Resorption (CTX-I)	14 nM	Human Osteoclasts	CTX-I Release Assay	[4]
Cytotoxicity (TE-1)	205.8 nM	Esophageal Cancer Cells	CCK-8 Assay	[13]
Cytotoxicity (ECA-109)	279.2 nM	Esophageal Cancer Cells	CCK-8 Assay	[13]

Visualizations



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Figure 1: Experimental workflow for V-ATPase inhibition assay.



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Figure 2: Mechanism of V-ATPase inhibition by **Diphyllin**.

Experimental Protocols

Protocol 1: V-ATPase Proton Pumping Assay

This protocol is adapted from methods utilizing Acridine Orange (AO) to measure proton pumping into isolated vesicles.^{[4][7]}

A. Materials and Reagents

- V-ATPase-rich membrane vesicles (e.g., from bovine chromaffin granules or HEK-293 cells) ^{[4][7]}
- Acridine Orange (AO) stock solution (1 mM in DMSO)

- ATP stock solution (100 mM, pH 7.0)
- **Diphyllin** stock solution (e.g., 10 mM in DMSO) and serial dilutions
- Assay Buffer: 10 mM MOPS-Tris (pH 7.4), 150 mM KCl, 5 mM MgCl₂
- Bafilomycin A1 (positive control, 100 µM in DMSO)
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader (Excitation: 490 nm, Emission: 530 nm)

B. Experimental Procedure

- Prepare Vesicles: Thaw the V-ATPase-rich membrane vesicles on ice. Dilute to a final concentration of 50-100 µg of protein per well in chilled Assay Buffer.
- Set up Plate: To each well of the 96-well plate, add the following:
 - 180 µL of Assay Buffer.
 - 2 µL of AO stock solution (final concentration: 10 µM).
 - 2 µL of **Diphyllin** dilution, DMSO (vehicle control), or Bafilomycin A1 (positive control for complete inhibition).
 - 10 µL of diluted membrane vesicles (50-100 µg).
- Incubation: Incubate the plate at room temperature for 5 minutes, protected from light, to allow the inhibitor to interact with the V-ATPase.
- Baseline Reading: Place the plate in the microplate reader and measure the baseline fluorescence for 1-2 minutes to establish a stable signal.
- Initiate Reaction: Add 10 µL of ATP stock solution to each well to initiate the proton pumping reaction (final ATP concentration: 5 mM).

- Measure Fluorescence: Immediately begin measuring the fluorescence every 30 seconds for 15-30 minutes. A decrease in fluorescence indicates proton pumping and vesicle acidification.
- Data Analysis:
 - Calculate the initial rate of fluorescence quenching for each well (slope of the linear portion of the curve).
 - Normalize the rates relative to the vehicle control (DMSO), which represents 100% activity.
 - Plot the normalized activity against the logarithm of **Diphyllin** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: V-ATPase ATP Hydrolysis Assay (Malachite Green)

This protocol measures the release of inorganic phosphate (Pi) using a malachite green-based colorimetric assay.[\[10\]](#)

A. Materials and Reagents

- V-ATPase-rich membrane vesicles
- ATP stock solution (10 mM, pH 7.0)
- **Diphyllin** stock solution and serial dilutions
- ATPase Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT
- Inhibitor Cocktail (optional, to inhibit other ATPases): 1 mM sodium azide, 1 mM sodium vanadate, 50 mM potassium nitrate.[\[12\]](#)
- Malachite Green Reagent (Prepare fresh):
 - Solution A: 0.045% Malachite Green in water.
 - Solution B: 4.2% Ammonium Molybdate in 4 M HCl.

- Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B. Add 1 part of 2% Tween-20. Incubate for 30 minutes and filter.
- Phosphate Standard (e.g., KH_2PO_4) for standard curve
- 96-well clear microplate
- Absorbance microplate reader (620-640 nm)

B. Experimental Procedure

- Prepare Reaction Mixtures: In microcentrifuge tubes, prepare the reaction mixtures. For each condition (control, **Diphyllin** concentrations), the final volume will be 50 μL .
 - 35 μL of ATPase Assay Buffer (with or without inhibitor cocktail).
 - 5 μL of **Diphyllin** dilution or DMSO (vehicle control).
 - 5 μL of membrane vesicles (1-5 μg of protein).
- Pre-incubation: Pre-incubate the mixtures at 37°C for 10 minutes.
- Initiate Reaction: Start the reaction by adding 5 μL of 10 mM ATP (final concentration: 1 mM).
- Incubation: Incubate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
- Stop Reaction: Terminate the reaction by adding 150 μL of the Malachite Green Working Reagent. This reagent is acidic and will stop the enzymatic reaction.
- Color Development: Incubate at room temperature for 15-20 minutes to allow for color development.
- Measure Absorbance: Measure the absorbance at ~630 nm in a microplate reader.
- Data Analysis:
 - Create a standard curve using the phosphate standards to convert absorbance values to the amount of Pi released (nmol).

- Calculate the specific activity (nmol Pi/min/mg protein).
- Determine the percentage of inhibition for each **Diphyllin** concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of **Diphyllin** concentration and fit the data to determine the IC₅₀ value.

Conclusion

The protocols described provide robust and reliable methods for characterizing the inhibitory effects of compounds like **Diphyllin** on V-ATPase activity. The proton pumping assay offers a real-time kinetic measurement of the pump's primary function, while the ATP hydrolysis assay provides a sensitive endpoint measurement of its enzymatic turnover. The choice of assay may depend on available equipment and specific research questions. These assays are indispensable tools for researchers in pharmacology and drug development aiming to discover and characterize novel V-ATPase modulators.

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